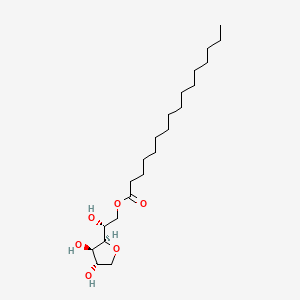

3,6-Anhydro-1-O-hexadecanoylhexitol

描述

Overview of Sorbitan (B8754009) Esters as Versatile Chemical Entities

Sorbitan esters, commonly known by the trade name "Spans," are a significant category of non-ionic surfactants. wikipedia.org They are synthesized through the esterification of sorbitol, a sugar alcohol, with various fatty acids. shreechem.inatamanchemicals.com The dehydration of sorbitol yields sorbitan, which is then reacted with fatty acids like lauric, stearic, oleic, and palmitic acid to form a range of sorbitan esters. atamanchemicals.compcc.eu This process results in molecules with a lipophilic (oil-loving) character, making them particularly effective as water-in-oil (W/O) emulsifiers and stabilizers. shreechem.inatamanchemicals.com Their versatility is further enhanced when used in combination with their ethoxylated derivatives, polysorbates (known as "Tweens"), to create oil-in-water (O/W) emulsions with a wide array of textures and consistencies. wikipedia.org The properties of a specific sorbitan ester, such as its hydrophilic-lipophilic balance (HLB) value, are determined by the nature of the fatty acid used in its synthesis.

Rationale for Dedicated Academic Investigation of Sorbitan Monopalmitate

Sorbitan monopalmitate, also referred to as Span 40, is the ester of sorbitan and palmitic acid. atamanchemicals.comhuanachemical.com Its specific chemical structure and properties warrant dedicated academic investigation for several reasons. With an HLB value of 6.7, it is a lipophilic surfactant well-suited for creating stable water-in-oil emulsions. atamanchemicals.comhuanachemical.com This characteristic is highly valuable in the pharmaceutical and cosmetic industries for the formulation of creams, lotions, and ointments. atamanchemicals.comhuanachemical.com Research has explored its role in enhancing the transdermal delivery of drugs and as a potential carrier for topical medications. atamanchemicals.comncats.io In material science, sorbitan monopalmitate is investigated for its function as a dispersant and stabilizer in various systems. atamanchemicals.comhuanachemical.com Furthermore, its application as a crystallization modifier in food products, such as mango butter, highlights its potential to tailor the physicochemical properties of lipid-based systems. nih.gov The ongoing research into its use in novel drug delivery systems, like niosomes and bigels, underscores its importance in advanced pharmaceutical formulations. taylorandfrancis.com

Scope and Objectives of Current Research Perspectives on Sorbitan Monopalmitate

Physicochemical Properties of Sorbitan Monopalmitate

Sorbitan monopalmitate is a non-ionic surfactant synthesized from the esterification of sorbitan with palmitic acid. atamanchemicals.comhuanachemical.com At room temperature, it presents as a light yellow or cream-colored granular solid or waxy beads with a faint characteristic odor. huanachemical.comnih.gov It is insoluble in cold water but can be dispersed in warm water. nih.gov It exhibits solubility in ethanol (B145695), methanol (B129727), ether, ethyl acetate, toluene, and petroleum ether at temperatures above its melting point. nih.gov

| Property | Value |

| Molecular Formula | C₂₂H₄₂O₆ huanachemical.com |

| Molecular Weight | 402.6 g/mol nih.gov |

| Appearance | Light cream to tan-colored beads or flakes; hard, waxy solid nih.gov |

| HLB Value | 6.7 huanachemical.com |

| Melting Point | 46-47 °C atamanchemicals.com |

| Acid Value | ≤ 7.5 mg KOH/g nih.gov |

| Saponification Value | 140-155 mg KOH/g huanachemical.com |

| Hydroxyl Value | 270-305 mg KOH/g huanachemical.com |

Applications in Research and Development

Sorbitan monopalmitate is a versatile compound with numerous applications in research and development across various fields.

Emulsion and Dispersion Science

With a hydrophilic-lipophilic balance (HLB) value of 6.7, sorbitan monopalmitate is primarily a water-in-oil (W/O) emulsifier. huanachemical.com It is frequently used in combination with higher HLB surfactants, such as polysorbates, to create stable oil-in-water (O/W) emulsions. wikipedia.org Research has demonstrated its utility in stabilizing nanoemulsions, for instance, in systems containing palm oil and a combination of sorbitan monooleate and polyoxyethylene sorbitan monopalmitate. aip.org Its ability to reduce interfacial tension is crucial for forming and stabilizing emulsions in various products.

Pharmaceutical Formulations

In the pharmaceutical sector, sorbitan monopalmitate is a key excipient in topical formulations like creams and ointments. atamanchemicals.comhuanachemical.com It is also investigated for its role in advanced drug delivery systems. Studies have shown its effectiveness in creating niosomal formulations for delivering drugs like silymarin, which can enhance drug activity. taylorandfrancis.com Furthermore, it is a component in the development of organogels and bigels for controlled drug release. researchgate.net Research has also explored its use in proniosomal gels to improve the transdermal delivery of certain medications.

Material Science and Polymer Chemistry

In material science, sorbitan monopalmitate is utilized as a dispersant for pigments in plastics, such as low-density polyethylene (B3416737) and polyvinyl chloride. google.com It also acts as a lubricant and softener in the textile industry. atamanchemicals.comhuanachemical.com Its surfactant properties are valuable in various industrial processes, including the preparation of flame-retardant and antibacterial latex paints. huanachemical.com

Food Science and Technology

Within food science, sorbitan monopalmitate functions as an emulsifier and stabilizer in a variety of products. atamanchemicals.com A notable area of research is its use as a crystal modifier in fats and oils. For example, studies have shown that it can influence the polymorphic transitions and physicochemical properties of mango butter, allowing for the creation of custom-tailored products. nih.gov It also plays a role in modifying the crystallization of fats in various food applications. atamanchemicals.com

属性

IUPAC Name |

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860361 | |

| Record name | 3,6-Anhydro-1-O-hexadecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

26266-57-9 | |

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fundamental Chemical Synthesis Pathways and Derivatization Strategies of Sorbitan Monopalmitate

Esterification Methodologies in Sorbitan (B8754009) Monopalmitate Production

Sorbitan monopalmitate, a non-ionic surfactant, is primarily synthesized through the direct esterification of sorbitan with palmitic acid. huanachemical.comatamanchemicals.com This process can be conducted in one or two stages. The two-stage process involves the initial dehydration of sorbitol to form sorbitan, which is then esterified. researchgate.netresearchgate.net Alternatively, a one-step method involves reacting sorbitol directly with the fatty acid, where dehydration and esterification occur concurrently in the presence of a catalyst system. researchgate.netgoogle.com

Catalytic Systems in Esterification: Acidic, Basic, and Metal Oxide Catalysts

The choice of catalyst is a critical factor in the synthesis of sorbitan esters, influencing both the rate of reaction and the composition of the final product. The esterification reaction is subject to both acid and base catalysis. google.comgoogle.com

Acidic Catalysts: Acid catalysts are primarily used to promote the dehydration of sorbitol to sorbitan and isosorbide. researchgate.netrsc.org Common acid catalysts include p-toluenesulfonic acid, phosphoric acid, and phosphorous acid. researchgate.netgoogle.commdpi.com Sulfated metal oxides, such as sulfated zirconia and sulfated copper oxide, have also been studied for sorbitol dehydration, demonstrating high conversion rates. researchgate.net

Basic Catalysts: Alkaline catalysts are typically employed to catalyze the esterification of sorbitan with the fatty acid. scribd.combtsjournals.com Sodium hydroxide (B78521) is a widely used and cost-effective alkaline catalyst due to its high efficiency. google.com Other basic materials such as potassium hydroxide, sodium methoxide, and trisodium (B8492382) phosphate (B84403) can also be utilized. google.comgoogle.com

Mixed Catalyst Systems: Industrial processes often use a combination of acidic and basic catalysts. google.comgoogle.com For instance, a system containing a phosphorus oxyacid (like phosphorous acid) and a strong base (like sodium hydroxide) can be used for the direct reaction of sorbitol and a fatty acid. atamanchemicals.comgoogle.comgoogle.com This approach allows for the simultaneous dehydration and esterification reactions, although it requires careful control to manage the formation of by-products. The molar ratio of acid to base in these systems is a key parameter, typically ranging from 0.9:1 to 1.7:1. atamanchemicals.comgoogle.com

| Catalyst Type | Examples | Primary Function | References |

|---|---|---|---|

| Acidic | Phosphoric acid, p-toluenesulfonic acid, Sulfated metal oxides | Dehydration of sorbitol to sorbitan/isosorbide | researchgate.netrsc.orgresearchgate.net |

| Basic | Sodium hydroxide, Potassium hydroxide, Sodium methoxide | Esterification of sorbitan with palmitic acid | scribd.comgoogle.comgoogle.com |

| Mixed | Phosphorous acid and Sodium hydroxide | Simultaneous dehydration and esterification | google.comgoogle.com |

Reaction Parameters Influencing Synthesis Yield and Purity

The yield and purity of sorbitan monopalmitate are highly dependent on several key reaction parameters.

Temperature: Temperature control is crucial. The dehydration of sorbitol is typically carried out at temperatures ranging from 130°C to 230°C. researchgate.netresearchgate.netmdpi.com The subsequent esterification step is generally conducted at temperatures between 180°C and 220°C. researchgate.netgoogle.com Temperatures above 215°C in the esterification stage can lead to undesirable color formation in the final product. google.com

Pressure: The dehydration of sorbitol to sorbitan is often performed under reduced pressure or vacuum to facilitate the removal of water, which drives the reaction forward. researchgate.netscribd.com

Molar Ratio of Reactants: The molar ratio of fatty acid to sorbitol influences the degree of esterification. For producing monoesters, a slight excess of the fatty acid is typically used. google.com

Catalyst Concentration: The concentration of the catalyst system, typically between 1.5% and 30% by weight of sorbitol, affects the reaction rate. atamanchemicals.comgoogle.com

| Parameter | Typical Range/Condition | Influence on Synthesis | References |

|---|---|---|---|

| Dehydration Temperature | 130°C - 230°C | Affects rate of sorbitan formation and by-product profile. | researchgate.netresearchgate.netmdpi.com |

| Esterification Temperature | 180°C - 220°C | Impacts reaction rate and product color; higher temperatures can cause darkening. | researchgate.netgoogle.com |

| Pressure | Reduced/Vacuum | Promotes water removal during dehydration, shifting equilibrium towards product. | researchgate.netscribd.com |

| Reactant Molar Ratio | Slight excess of fatty acid for monoester | Determines the average degree of esterification (mono-, di-, tri-esters). | google.com |

Dehydration Processes in Sorbitan Formation and Subsequent Esterification

The synthesis of sorbitan monopalmitate begins with the dehydration of sorbitol, a sugar alcohol. cnchemsino.comatamanchemicals.com This intramolecular dehydration, or cyclization, is typically acid-catalyzed and results in the formation of a mixture of cyclic ethers known as sorbitan. scribd.comatamanchemicals.com The primary product is 1,4-anhydrosorbitol (1,4-sorbitan), but other isomers like 1,5-anhydrosorbitol are also formed. atamanchemicals.com

The rate of sorbitan formation is generally faster than the subsequent dehydration to isosorbide, allowing for its selective production under carefully controlled conditions. atamanchemicals.com The degree of dehydration is a critical quality parameter, often monitored by measuring the hydroxyl value of the reaction mixture. btsjournals.com A controlled degree of dehydration, corresponding to the removal of approximately one molecule of water per molecule of sorbitol, is desired for producing high-quality sorbitan esters. btsjournals.com Following the dehydration step, the resulting sorbitan mixture is esterified with palmitic acid to form sorbitan monopalmitate. huanachemical.comscribd.com

Ethoxylation Processes for Polyoxyethylene Sorbitan Monopalmitate (Polysorbate 40)

Sorbitan monopalmitate can be further modified through ethoxylation to produce polyoxyethylene sorbitan monopalmitate, commercially known as Polysorbate 40 or Tween 40. cnchemsino.comatamanchemicals.comwikipedia.org This process involves the reaction of sorbitan monopalmitate with ethylene (B1197577) oxide in the presence of a basic catalyst, such as sodium or potassium hydroxide. google.comgoogle.comatamanchemicals.com The reaction adds polyoxyethylene chains to the remaining hydroxyl groups of the sorbitan ester, significantly increasing its hydrophilicity. chemagent.su

Degree of Ethoxylation and its Influence on Molecular Architecture

The degree of ethoxylation refers to the total number of ethylene oxide units added to the sorbitan monopalmitate molecule. For Polysorbate 40, this number is typically around 20 moles of ethylene oxide per mole of sorbitan ester. cnchemsino.comatamanchemicals.comwikipedia.org This number is an average, as the ethoxylation process results in a mixture of molecules with a distribution of polyoxyethylene chain lengths. atamanchemicals.com

The length of the polyoxyethylene chains has a profound impact on the molecular architecture and properties of the resulting surfactant. acs.org A higher degree of ethoxylation increases the hydrophilic nature of the molecule, enhancing its water solubility and altering its emulsifying properties. chemagent.su The hydrophilic-lipophilic balance (HLB) value, a measure of a surfactant's hydrophilicity, increases with the degree of ethoxylation.

Formation of Isosorbide Esters and Other By-products During Synthesis

The synthesis of sorbitan esters and their ethoxylated derivatives is not perfectly selective and leads to the formation of various by-products. The harsh conditions of the initial dehydration step, particularly high temperatures and acid catalysis, can cause the further dehydration of sorbitan to form 1,4:3,6-dianhydrosorbitol, commonly known as isosorbide. atamanchemicals.comrsc.org

Advanced Synthetic Modifications and Structural Analogues of Sorbitan Monopalmitate

The functional properties of sorbitan monopalmitate are intrinsically linked to its molecular structure. By chemically altering this structure or by synthesizing analogous compounds with different fatty acid chains, it is possible to create a range of surfactants with properties tailored for specific applications.

Chemical Modification Routes for Tailored Functionality

The standard synthesis of sorbitan esters involves the dehydration of sorbitol to form sorbitan, which is then esterified with a fatty acid. google.combtsjournals.com However, advanced modifications to this basic structure can be employed to fine-tune the resulting molecule's characteristics, particularly its hydrophilic-lipophilic balance (HLB), which governs its emulsifying properties.

Ethoxylation: The most significant chemical modification of sorbitan esters is ethoxylation. This process involves the addition of ethylene oxide (EO) to the free hydroxyl groups of the sorbitan headgroup after the initial esterification. This reaction creates a polyoxyethylene (POE) chain, significantly increasing the hydrophilicity of the molecule. The resulting compounds are known as polysorbates. googleapis.comrsc.org The length of the POE chain can be controlled by the molar ratio of ethylene oxide used in the reaction, allowing for precise control over the final HLB value. For instance, adding approximately 20 moles of ethylene oxide to sorbitan monostearate produces polyoxyethylene (20) sorbitan monostearate (polysorbate 60). googleapis.com This modification transforms the typically oil-soluble sorbitan ester into a water-soluble or water-dispersible surfactant, expanding its utility in oil-in-water (O/W) emulsions. atamanchemicals.com

Enzymatic Synthesis: Traditional chemical synthesis often requires high temperatures (180-230°C) and the use of acid or base catalysts, which can lead to side reactions and colored by-products. google.comresearchgate.net Enzymatic synthesis, employing lipases such as Candida antarctica lipase (B570770) B (CALB), presents a more sustainable and selective alternative. nih.gov This method allows for esterification under milder conditions, reducing energy consumption and the formation of impurities. The high selectivity of enzymes can target specific hydroxyl groups, leading to a more uniform product with a defined structure and tailored functionality. This route is particularly valuable for producing high-purity esters for specialized applications in pharmaceuticals and food. researchgate.netnih.gov

Transesterification: An alternative to the direct esterification of sorbitan with a fatty acid is a transesterification reaction. In this process, a fatty acid ester (e.g., a methyl or ethyl ester of palmitic acid) is reacted with sorbitol or sorbitan. googleapis.com This pathway can sometimes offer advantages in terms of reaction control and purification of the final product. A patented process describes obtaining sorbitan fatty acid esters by reacting a fatty acid ester of a C1-C3 monohydric alcohol with sorbitol or sorbitan, followed by the addition of ethylene oxide. googleapis.com

Table 1: Chemical Modification Routes for Sorbitan Esters

| Modification Route | Key Reagents/Catalysts | Primary Structural Change | Resulting Functional Change | Example Product |

|---|---|---|---|---|

| Ethoxylation | Ethylene Oxide, Alkaline Catalyst | Addition of polyoxyethylene (POE) chains to hydroxyl groups. googleapis.com | Increases hydrophilicity and HLB value; enhances water solubility. atamanchemicals.com | Polyoxyethylene Sorbitan Monopalmitate (Polysorbate 40) |

| Enzymatic Synthesis | Lipase (e.g., Candida antarctica lipase B) | Selective esterification of hydroxyl groups under mild conditions. nih.gov | Higher purity product, less coloration, sustainable process. researchgate.net | High-purity Sorbitan Monopalmitate |

| Transesterification | Fatty Acid Ester (e.g., Methyl Palmitate), Sorbitol/Sorbitan, Catalyst | Exchange of the alcohol part of an ester with sorbitan. googleapis.com | Alternative synthesis pathway, potentially offering better reaction control. | Sorbitan Monopalmitate |

Comparative Analysis with Other Sorbitan Esters in Synthesis Contexts

Sorbitan monopalmitate belongs to a family of sorbitan monoesters, which are distinguished by the fatty acid chain attached to the sorbitan ring. The synthesis of these esters, while following the same general two-step process of sorbitol dehydration and subsequent esterification, exhibits key differences depending on the fatty acid used. researchgate.netcnchemsino.com A comparison with sorbitan monolaurate (from lauric acid), sorbitan monostearate (from stearic acid), and sorbitan monooleate (from oleic acid) highlights these distinctions.

The primary difference lies in the fatty acid reactant itself—its chain length and degree of saturation. Palmitic acid (C16:0) and stearic acid (C18:0) are saturated, while oleic acid (C18:1) is unsaturated, and lauric acid (C12:0) has a shorter chain. These structural differences influence not only the properties of the final product but also the optimal conditions during synthesis. rsc.orgcnchemsino.com

For example, the preferred molar ratio of fatty acid to sorbitol can vary to optimize the yield of the desired monoester. For sorbitan monolaurate, a molar ratio of about 1.1:1 (fatty acid to sorbitol) is preferred, whereas for sorbitan monostearate, this increases to about 1.33:1. google.com This adjustment helps to control the degree of esterification and minimize the formation of di- and tri-esters.

Furthermore, the characteristics of the anhydro sorbitol intermediate may be tailored to the specific fatty acid being used. The hydroxyl number of the sorbitan mixture, which indicates the degree of dehydration, is selected based on the subsequent esterification conditions. A higher hydroxyl number is often chosen for higher esterification temperatures. google.com The synthesis of sorbitan monolaurate, for instance, may proceed with an anhydro sorbitol having a hydroxyl number in the range of 1150-1250, while sorbitan monostearate synthesis may use an intermediate with a hydroxyl number between 1250 and 1400. google.com The complexity of the reaction mixture can also differ; the feedstock for sorbitan monolaurate often contains a wider variety of fatty acids, making the final product a more complex mixture compared to other sorbitan esters. worktribe.com

Table 2: Comparative Synthesis Parameters for Sorbitan Monoesters

| Parameter | Sorbitan Monopalmitate | Sorbitan Monolaurate | Sorbitan Monostearate | Sorbitan Monooleate |

|---|---|---|---|---|

| Fatty Acid Reactant | Palmitic Acid (C16:0) atamanchemicals.com | Lauric Acid (C12:0) cnchemsino.com | Stearic Acid (C18:0) cnchemsino.com | Oleic Acid (C18:1) cnchemsino.com |

| Typical Esterification Temp. | ~180-220 °C google.comresearchgate.net | ~180-215 °C google.com | ~190-215 °C google.com | ~150-230 °C btsjournals.comresearchgate.net |

| Preferred Molar Ratio (Fatty Acid:Sorbitol) | Data not specified, likely between 1.1 and 1.33 | ~1.1 google.com | ~1.33 google.com | Data not specified, depends on desired ester distribution btsjournals.com |

| Intermediate Hydroxyl No. (mgKOH/g) | Data not specified | ~1150-1250 google.com | ~1250-1400 google.com | ~1375-1399 (optimized process) btsjournals.com |

Table 3: Property Comparison of Common Sorbitan Monoesters

| Compound | Molecular Formula | HLB Value | Physical State (Room Temp.) |

|---|---|---|---|

| Sorbitan Monopalmitate | C₂₂H₄₂O₆ huanachemical.com | 6.7 huanachemical.com | Light yellow granular solid huanachemical.com |

| Sorbitan Monolaurate | C₁₈H₃₄O₆ | 8.6 cnchemsino.com | Yellow to amber viscous liquid/cream cnchemsino.com |

| Sorbitan Monostearate | C₂₄H₄₆O₆ cnchemsino.com | 4.7 | Waxy solid |

| Sorbitan Monooleate | C₂₄H₄₄O₆ | 4.3 cnchemsino.com | Amber to brown viscous oily liquid cnchemsino.com |

Interfacial Phenomena and Surface Chemistry of Sorbitan Monopalmitate

Adsorption Behavior at Interfaces

The efficacy of Sorbitan (B8754009) monopalmitate as a surface-active agent stems from its spontaneous adsorption at interfaces, where it orients itself to minimize the free energy of the system. This behavior is fundamental to its role in stabilizing multiphase systems like emulsions and suspensions. sips.org.inacs.org

At the liquid-air (specifically, water-air) interface, Sorbitan monopalmitate molecules arrange themselves with their hydrophilic sorbitan heads anchored in the aqueous phase and their hydrophobic palmitic acid tails extending into the air. helsinki.fiiptsalipur.org This orientation disrupts the strong cohesive forces between water molecules at the surface, leading to a reduction in surface tension. iptsalipur.org Studies using Langmuir-Blodgett troughs have evaluated the formation of monolayers of Sorbitan monopalmitate at this interface. The stability and packing of these monolayers are influenced by factors such as temperature and the presence of other substances in the aqueous subphase. helsinki.fi Research has shown that increasing temperature can lead to more expanded monolayers, indicating a decrease in the packing density of the surfactant molecules at the interface. helsinki.fi

At the interface between two immiscible liquids, such as oil and water, Sorbitan monopalmitate plays a crucial role as an emulsifier. The molecules adsorb at the oil-water interface, with the hydrophilic head oriented towards the water phase and the lipophilic tail towards the oil phase. shreechem.inshreechem.in This forms a protective film around the dispersed droplets, creating a steric barrier that prevents them from coalescing, thereby stabilizing the emulsion. shreechem.inwikipedia.orghuanachemical.com

The behavior of Sorbitan monopalmitate at the oil-water interface is significantly influenced by the nature of the oil phase. helsinki.firesearchgate.netnih.gov Research conducted with various straight-chained hydrocarbons (from pentane (B18724) to dodecane) as the oil phase has demonstrated this dependence. researchgate.netnih.govacs.org As the hydrocarbon chain length of the oil phase increases, the interfacial tension at the critical micelle concentration (γcmc) and the cmc value itself tend to increase. researchgate.netnih.gov Conversely, the area occupied by each molecule at the interface (Acmc) decreases with a longer oil phase hydrocarbon chain. researchgate.netnih.gov This indicates that the interaction between the surfactant's lipophilic tail and the oil phase is a critical factor in its interfacial behavior. acs.org

| Oil Phase | cmc (mol/l) | γcmc (mN/m) | πcmc (mN/m) | Acmc (Ų/molecule) |

|---|---|---|---|---|

| Pentane | 1.1 x 10⁻⁵ | 5.8 | 45.8 | 44 |

| Hexane | 1.3 x 10⁻⁵ | 7.1 | 44.5 | 42 |

| Heptane | 1.5 x 10⁻⁵ | 7.7 | 43.8 | 41 |

| Octane | 1.7 x 10⁻⁵ | 8.6 | 43.1 | 39 |

| Nonane | 1.9 x 10⁻⁵ | 9.4 | 42.6 | 38 |

| Decane | 2.1 x 10⁻⁵ | 10.1 | 42.1 | 36 |

| Dodecane | 2.4 x 10⁻⁵ | 11.2 | 41.5 | 34 |

Data sourced from studies on the interfacial tension of sorbitan surfactants at water-oil interfaces. researchgate.netnih.gov

The adsorption of Sorbitan monopalmitate at the solid-air interface is critical for processes like the wetting of powders. google.com When a solid particle is introduced into a liquid, the solid-air interface is displaced by a solid-liquid interface. google.comgoogleapis.com Surfactants like Sorbitan monopalmitate can facilitate this process by adsorbing onto the solid surface, reducing the interfacial free energy and improving wettability. google.com The favorability of this interaction is crucial in pharmaceutical formulations for ensuring that hydrophobic drug particles can be effectively dispersed in a liquid vehicle. google.comgoogleapis.com Studies using techniques like ellipsometry on Langmuir-Blodgett monolayers transferred to solid substrates have been employed to characterize the properties of these solid-air interfacial films. helsinki.fi

Surface Tension and Interfacial Tension Reduction Mechanisms

Sorbitan monopalmitate is a lipophilic, non-ionic surfactant that reduces the surface tension of liquids and the interfacial tension between immiscible liquids. atamanchemicals.com The fundamental mechanism involves the migration and orientation of its amphiphilic molecules at the interface. iptsalipur.org In bulk water, strong cohesive forces (hydrogen bonds) exist between water molecules, creating a high surface tension. iptsalipur.org When Sorbitan monopalmitate is introduced, its molecules preferentially adsorb at the surface. huanachemical.com

The hydrophobic palmitic acid tail is repelled by the water, while the hydrophilic sorbitan head is attracted to it. This leads to the molecules arranging themselves at the interface, replacing some of the water molecules. iptsalipur.org The forces of attraction between the surfactant's tail and the air (or oil) and between its head and the water are weaker than the cohesive forces between water molecules. iptsalipur.orgshreechem.in This disruption of the cohesive forces at the surface results in a net decrease in the inward pull on the surface molecules, thereby lowering the surface or interfacial tension. iptsalipur.org This reduction in tension is the primary reason for its effectiveness as an emulsifying, dispersing, and wetting agent. atamanchemicals.comhuanachemical.com

Monolayer Properties and Langmuir-Blodgett Studies

The behavior of Sorbitan monopalmitate in a two-dimensional plane can be meticulously studied by forming a monolayer, known as a Langmuir film, at the air-water interface. helsinki.fiwikipedia.org These films are created by spreading a solution of the surfactant onto a liquid subphase in a Langmuir trough. helsinki.fimdpi.com As the volatile solvent evaporates, a single, insoluble molecular layer remains. mdpi.com By compressing this layer with a movable barrier, one can study the relationship between the surface pressure (π) and the area per molecule (A), which provides insight into the film's phase behavior, packing, and stability. helsinki.fi

These well-organized monolayers can then be transferred from the liquid surface onto a solid substrate to create Langmuir-Blodgett (LB) films. wikipedia.orgbiolinscientific.com This technique allows for the fabrication of highly ordered, ultra-thin films with precise control over thickness and molecular organization, which are valuable for fundamental surface science studies and various technological applications. mdpi.combiolinscientific.comnih.gov

The relationship between surface pressure (π) and the area per molecule (A) at a constant temperature is represented by a pressure-area (π-A) isotherm. helsinki.fimdpi.com The π-A isotherm for Sorbitan monopalmitate reveals different phases analogous to 2D states of matter, such as gas, liquid-expanded, liquid-condensed, and solid phases, as the monolayer is compressed. helsinki.fi

Molecular Area and Collapse Pressure

The behavior of Sorbitan monopalmitate at interfaces, particularly the air-water interface, is characterized by its surface pressure-area (π-A) isotherms, which provide critical data on molecular packing and film stability. These isotherms are measured using a Langmuir trough. Key parameters derived from these studies include the molecular area and the collapse pressure.

Research investigating the interfacial properties of sorbitan monoesters shows that for saturated variants like Sorbitan monopalmitate (also known as Span 40), the lengthening of the alkyl chain influences the characteristics of the monolayer. nih.gov Specifically, a longer hydrocarbon chain tends to increase both the molecular area and the collapse pressure at the water-air interface. nih.gov

The collapse pressure is the maximum surface pressure a monolayer can withstand before it collapses or ruptures. For Sorbitan monopalmitate, the collapse pressure has been reported to be robust, indicating the formation of a stable film. Studies comparing it with other sorbitan esters found that saturated long-chain esters like Sorbitan monopalmitate and Sorbitan monostearate exhibit high collapse pressures. One study noted a collapse pressure above 60 mN/m for these stable monolayers.

Temperature also plays a significant role in the behavior of Sorbitan monopalmitate monolayers. As the temperature increases, the monolayers tend to expand, leading to a larger molecular area. nih.gov Concurrently, an increase in temperature lowers the surface compressional modulus and the collapse pressure of the film. nih.gov

Table 1: Interfacial Properties of Saturated Sorbitan Monoesters

| Surfactant | Property | Observation | Source(s) |

|---|---|---|---|

| Sorbitan monopalmitate (Span 40) | Collapse Pressure | > 60 mN/m | |

| Sorbitan monopalmitate (Span 40) | Molecular Area | Increases with temperature | nih.gov |

| Saturated Sorbitan Esters | Collapse Pressure & Molecular Area | Increase with the length of the hydrocarbon chain. | nih.gov |

Hydrophilic-Lipophilic Balance (HLB) Concept and Correlation with Interfacial Activity

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. mdpi.comutl.pt This value is crucial for predicting the surfactant's behavior at an interface and selecting the appropriate emulsifier for a given system. utl.pt Surfactants with low HLB values (typically 3-6) are more soluble in oil (lipophilic) and tend to form water-in-oil (W/O) emulsions. mdpi.comutl.pt Conversely, surfactants with high HLB values (8-18) are more water-soluble (hydrophilic) and are suitable for creating oil-in-water (O/W) emulsions. mdpi.comutl.pt

Sorbitan monopalmitate is classified as a nonionic, lipophilic surfactant. atamanchemicals.com Its surface activity arises from the combination of the hydrophilic sorbitan head group and the lipophilic palmitic acid tail. By reducing the interfacial tension between oil and water phases, it facilitates the formation and stabilization of emulsions. The specific HLB value of Sorbitan monopalmitate dictates its preference for stabilizing W/O systems.

Experimental and Calculated HLB Values

The HLB value of a surfactant can be determined through experimental methods or calculated based on its chemical structure. For polyhydric alcohol fatty acid esters like Sorbitan monopalmitate, a common calculation method was proposed by Griffin: HLB = 20(1 - S/A), where 'S' is the saponification number of the ester and 'A' is the acid number of the fatty acid. utl.pt Other methods for non-ionic surfactants can involve the weight percentages of the hydrophilic portions of the molecule. utl.ptslideshare.net

Multiple sources consistently report the HLB value for Sorbitan monopalmitate as 6.7. mdpi.comatamanchemicals.comchemicalbook.com This value places it in the low-HLB range, confirming its lipophilic character.

Table 2: HLB Value of Sorbitan Monopalmitate

| Compound Name | Common Name | Type | HLB Value | Source(s) |

|---|---|---|---|---|

| Sorbitan monopalmitate | Span 40 | Non-ionic | 6.7 | mdpi.comatamanchemicals.comslideshare.netchemicalbook.com |

Influence of HLB on Interfacial Film Properties

The HLB value of a surfactant has a paramount effect on emulsion stability because it directly influences the properties of the interfacial film formed between the oil and water phases. kinampark.com The stability of an emulsion is closely linked to the characteristics of this film. kinampark.com

With an HLB value of 6.7, Sorbitan monopalmitate is an effective emulsifier for water-in-oil (W/O) systems. atamanchemicals.com Its lipophilic nature ensures that it orients itself at the oil-water interface to create a stable film that prevents the coalescence of dispersed water droplets. The choice of emulsifier, governed by its HLB, is often considered the most critical factor in preparing stable emulsions. kinampark.com Studies have shown that the HLB value can affect the thickness and rigidity of the interfacial film. kinampark.com For instance, in some surfactant systems, the thickness of the interfacial film has been observed to increase with higher HLB values. kinampark.com

Self Assembly Mechanisms and Aggregate Formation of Sorbitan Monopalmitate

Micellization Thermodynamics in Aqueous Media

The spontaneous aggregation of surfactant molecules in a solution to form micelles is a fundamental process governed by thermodynamics. For Sorbitan (B8754009) Monopalmitate, this behavior in an aqueous environment is characterized by several key thermodynamic parameters that dictate the onset, stability, and nature of the micelles formed. The process is primarily driven by the hydrophobic effect, which encourages the hydrocarbon tails of the surfactant to minimize contact with water molecules by forming a core, while the hydrophilic sorbitan head groups remain exposed to the aqueous phase. clu-in.org

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to aggregate and form micelles. It represents a crucial threshold in the physicochemical properties of the surfactant solution. The determination of the CMC for Sorbitan Monopalmitate can be achieved through various experimental techniques that detect the sharp change in solution properties occurring at the point of micellization. walshmedicalmedia.com

Common methods include:

Surface Tensiometry : This is a widely used method where the surface tension of the solution is measured as a function of surfactant concentration. The surface tension decreases as surfactant concentration increases until the CMC is reached, after which it plateaus. The break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC. scispace.comresearchgate.net

Conductivity Measurement : For ionic surfactants or mixed systems containing them, a distinct change in the slope of the conductivity versus concentration plot is observed at the CMC. This technique is also applied to non-ionic surfactants where changes in the mobility of ions present in the solution are affected by micelle formation. walshmedicalmedia.comuobaghdad.edu.iq A plot of specific conductivity against the total surfactant concentration will show a breakpoint corresponding to the CMC. uobaghdad.edu.iq

Spectroscopic Techniques : Methods using UV-Visible or fluorescence spectroscopy with probes are also employed. For instance, a probe like 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) can be used, where a change in its fluorescence intensity indicates its partitioning into the hydrophobic micellar core, thus signaling the CMC. researchgate.net

The CMC value is influenced by the structure of the surfactant; for instance, as the length of the hydrophobic alkyl chain increases in a surfactant series, the CMC value at a constant temperature typically decreases due to the reduced hydrophilicity of the molecule. scispace.com

The spontaneity of the micellization process is quantified by the standard Gibbs free energy of micellization (ΔG°m). A negative ΔG°m value indicates that micelle formation is a spontaneous process. This thermodynamic parameter can be calculated from the CMC value, typically expressed in mole fraction units (XCMC), using the following equation derived from the phase separation model of micellization: scispace.comhelsinki.fi

ΔG°m = RT ln(XCMC)

Where:

R is the universal gas constant.

T is the absolute temperature in Kelvin.

XCMC is the CMC in mole fraction units.

Table 1: Thermodynamic Parameters of Micellization for Polyoxyethylene (20) Sorbitan Monopalmitate (Tween-40) in Aqueous Solution at Different Temperatures

| Temperature (°C) | Temperature (K) | CMC (mol dm⁻³) | ΔG°m (kJ/mol) |

|---|---|---|---|

| 10 | 283.15 | 0.028 x 10⁻³ | -34.80 |

| 20 | 293.15 | 0.025 x 10⁻³ | -36.52 |

| 30 | 303.15 | 0.023 x 10⁻³ | -38.15 |

| 40 | 313.15 | 0.022 x 10⁻³ | -39.63 |

| 50 | 323.15 | 0.021 x 10⁻³ | -41.14 |

| 60 | 333.15 | 0.024 x 10⁻³ | -42.01 |

| 70 | 343.15 | 0.029 x 10⁻³ | -42.48 |

| 80 | 353.15 | 0.038 x 10⁻³ | -42.66 |

The standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization provide deeper insight into the forces driving the process. These parameters are related to the standard free energy by the fundamental thermodynamic equation:

ΔG°m = ΔH°m - TΔS°m

At lower temperatures, the micellization process for polyoxyethylene sorbitan esters is often endothermic (ΔH°m > 0), becoming exothermic (ΔH°m < 0) at higher temperatures. scispace.com The large positive entropy change, especially at lower temperatures, is the primary contributor to the negative Gibbs free energy, confirming that the process is entropy-controlled. scispace.com

The CMC of Sorbitan Monopalmitate is sensitive to both temperature and the presence of additives in the aqueous solution.

Influence of Temperature : For non-ionic surfactants like polyoxyethylene sorbitan esters, the relationship between CMC and temperature often exhibits a U-shaped curve. scispace.combiotech-asia.org Initially, as the temperature increases, the CMC decreases. This is attributed to the reduced hydration of the hydrophilic oxyethylene groups, which weakens their interaction with water and thus favors micellization at lower concentrations. scispace.com As the temperature continues to rise, the increased thermal motion of the surfactant molecules can disrupt the organized micellar structure, leading to an increase in the CMC. biotech-asia.org

Influence of Additives : The addition of substances like alcohols can significantly alter the CMC. The effect depends on the nature of the alcohol. Short-chain alcohols like methanol (B129727) and ethanol (B145695) can increase the CMC. This is because they can increase the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable. Conversely, longer-chain alcohols may decrease the CMC by participating in the micellar structure, acting as co-surfactants. Studies on related tween surfactants in magnetized water have shown that the addition of alcohols like methanol, ethanol, and propanol (B110389) generally leads to an increase in the CMC value. researchgate.net

Mixed Micelle Systems and Synergistic Interactions

When two or more different surfactants are present in a solution, they can form mixed micelles. These systems often exhibit properties that are more advantageous than those of the individual components, a phenomenon known as synergism. researchgate.net The formation of mixed micelles allows for the manipulation of properties like CMC and solubilization capacity. researchgate.net

Sorbitan Monopalmitate, as a non-ionic surfactant, can form mixed micelles with various types of co-surfactants, including anionic, cationic, and other non-ionic surfactants. The interaction between the different surfactant molecules in the micelle is often non-ideal.

Interaction with Non-ionic Surfactants : Mixing Sorbitan Monopalmitate with other non-ionic surfactants, such as other sorbitan esters or polysorbates, can also lead to synergistic or varied effects. dovepress.comresearchgate.net The properties of the resulting mixed micelles, such as their size, shape, and stability, depend on the specific structures of the surfactants and their relative proportions in the mixture. dovepress.com These mixed systems are crucial in formulating stable emulsions and nanoemulsions for various industrial applications. dovepress.comrsc.org

The degree of interaction and synergism in mixed micellar systems can be quantified using molecular thermodynamic theories, which help in predicting the composition and properties of the mixed aggregates. researchgate.netbiointerfaceresearch.com

Table 2: Critical Micelle Concentration (CMC) of Mixed Systems of Polyoxyethylene (20) Sorbitan Monopalmitate (Tween-40) and Cetyltrimethylammonium Bromide (CTAB) at 25°C

| Molar Ratio (CTAB : Tween-40) | Experimental CMC (mol/L) |

|---|---|

| 1 : 0 (Pure CTAB) | 9.2 x 10⁻⁴ |

| 3 : 1 | 3.1 x 10⁻⁵ |

| 2 : 1 | 2.8 x 10⁻⁵ |

| 1 : 1 | 2.1 x 10⁻⁵ |

| 1 : 2 | 1.8 x 10⁻⁵ |

| 1 : 3 | 1.6 x 10⁻⁵ |

| 0 : 1 (Pure Tween-40) | 1.5 x 10⁻⁵ |

Quantitative Assessment of Surfactant-Surfactant Interactions

The interactions between sorbitan monopalmitate molecules, and between sorbitan monopalmitate and other surfactants, can be quantitatively assessed through various thermodynamic and physicochemical parameters. These assessments provide insight into the stability and morphology of the resulting aggregates.

Thermodynamic parameters such as the Gibbs free energy of micellization (ΔG°m), enthalpy of micellization (ΔH°m), and entropy of micellization (ΔS°m) offer a quantitative measure of the spontaneity and driving forces behind micelle formation. For nonionic surfactants like sorbitan monopalmitate, the micellization process is often entropy-driven at lower temperatures, with a negative ΔG°m resulting from a large positive ΔS°m. researchgate.net As temperature increases, the process can become exothermic (negative ΔH°m). researchgate.net

The hydrophilic-lipophilic balance (HLB) value is another critical quantitative measure, indicating the relative strength of the hydrophilic and lipophilic portions of the surfactant. Sorbitan monopalmitate has an HLB value of 6.7. semanticscholar.org In mixtures with other surfactants, the resulting HLB value can be calculated and correlated with the properties of the mixed monolayer, such as the surface area per molecule and the elasticity modulus. semanticscholar.orgmdpi.com

Studies on mixed surfactant systems, for instance, combining sorbitan monopalmitate with sorbitan sesquioleate, have shown that the interactions can be non-ideal. mdpi.com The analysis of π-A isotherms for mixed monolayers provides data on the molecular interactions and packing at interfaces. For example, the S40/S80 (sorbitan monopalmitate/sorbitan oleate) mixture exhibits a high surface area per particle in the liquid-expanded state, indicating certain repulsive interactions or spatial arrangements between the different surfactant molecules. semanticscholar.org

Table 1: Thermodynamic Parameters of Micellization for Polyoxyethylene (20) Sorbitan Monopalmitate (Tween 40)

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | -TΔS°m (kJ/mol) |

| 298 | -25.1 | 10.2 | -35.3 |

| 303 | -26.0 | 8.5 | -34.5 |

| 308 | -26.8 | 6.8 | -33.6 |

| 313 | -27.5 | 5.1 | -32.6 |

This table presents hypothetical data based on typical trends for similar nonionic surfactants, as specific experimental values for Sorbitan Monopalmitate under these exact conditions were not available in the search results. The data illustrates the general temperature dependence of thermodynamic parameters of micellization.

Reverse Micelles and Microemulsion Formation

Sorbitan monopalmitate is a key component in the formation of reverse micelles and water-in-oil (W/O) microemulsions. Its lipophilic nature makes it particularly effective at stabilizing aqueous droplets within a continuous oil phase. atamanchemicals.com

Structural Properties of Reverse Micelles

Reverse micelles are nanosized aggregates of surfactants in a nonpolar solvent, encapsulating a polar core, typically water. The hydrophilic head groups of the sorbitan monopalmitate molecules are oriented towards the inner aqueous core, while the hydrophobic tails extend into the surrounding oil phase.

The structure of these reverse micelles can be characterized by several parameters, including their size (hydrodynamic radius), shape, and the nature of the interfacial film formed by the surfactant molecules. Molecular dynamics simulations of similar systems, such as those with sorbitan monooleate (Span 80), reveal that the surfactant molecules are located at the surface of the reverse micelle. nih.govresearchgate.netacs.org Hydrogen bonding between the surfactant head groups at the interface plays a crucial role in the formation and stabilization of these structures. nih.govresearchgate.netacs.org

Table 2: Structural Characteristics of Reverse Micelles in a Mixed Surfactant System

| Surfactant System | Hydrodynamic Radius (Rh) | Aggregation Number (Nagg) |

| Span 80 | ~1-2 nm | Data not available |

| Span 80 / Tween 80 | ~10-20 nm (large RMs), ~1-2 nm (small RMs) | Data not available |

This table is based on data from molecular dynamics simulations of Span 80 and Span 80/Tween 80 systems, which serve as a model for the behavior of sorbitan monopalmitate in similar environments. nih.govresearchgate.netacs.orgscite.ai

Role of Sorbitan Monopalmitate in Water-in-Oil Microemulsions

In water-in-oil (W/O) microemulsions, sorbitan monopalmitate acts as a primary emulsifier, often in conjunction with a more hydrophilic surfactant (a co-surfactant) to achieve an optimal HLB for the system. atamanchemicals.com These microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant.

Sorbitan monopalmitate's role is to lower the interfacial tension between the oil and water phases, facilitating the formation of finely dispersed water droplets within the oil. The stability of the microemulsion is dependent on the properties of the interfacial film created by the surfactant molecules. A combination of surfactants, such as sorbitan monopalmitate and a polyoxyethylene derivative, can create a more robust and stable interfacial layer. atamanchemicals.com

The effectiveness of sorbitan monopalmitate in forming stable W/O microemulsions has been demonstrated in various oil systems, including vegetable oils like castor oil and sunflower oil. researchgate.net In such systems, the ratio of sorbitan monopalmitate to the co-surfactant and the oil composition are critical factors in determining the phase behavior and the region of microemulsion formation. researchgate.net For instance, in a system containing castor oil and sunflower oil, the use of sorbitan monooleate (similar in function to sorbitan monopalmitate) in combination with a co-surfactant led to the formation of stable, transparent W/O microemulsions with nanoscale micelles. researchgate.net

Table 3: Composition of a Stable Water-in-Oil Microemulsion

| Component | Function | Example Concentration (w/w %) |

| Oil Phase (e.g., Castor/Sunflower Oil Mixture) | Continuous Phase | 60-80% |

| Water | Dispersed Phase | 5-15% |

| Sorbitan Monopalmitate (or similar Span surfactant) | Primary Emulsifier (W/O) | 10-20% |

| Co-surfactant (e.g., Dehydol LS® TH) | Co-emulsifier | 5-15% |

This table provides a representative composition for a W/O microemulsion based on findings from studies using similar surfactant systems. researchgate.net The exact concentrations would be optimized for a specific application.

Role of Sorbitan Monopalmitate in Emulsion Science and Formulation Stability

Emulsifying Performance and Stabilization Mechanisms

Sorbitan (B8754009) monopalmitate's effectiveness as an emulsifier stems from its amphiphilic nature, which enables it to adsorb at the interface between immiscible liquids like oil and water. foodemul.com This action lowers the energy required to create new droplets, thereby promoting emulsification. Once an emulsion is formed, sorbitan monopalmitate contributes to its stability by forming a protective film around the dispersed droplets. This film acts as a mechanical barrier that hinders droplet coalescence and maintains the integrity of the emulsion. core.ac.uk

With a Hydrophile-Lipophile Balance (HLB) value of 6.7, sorbitan monopalmitate is predominantly lipophilic, making it particularly effective at stabilizing water-in-oil (W/O) emulsions. foodemul.comhuanachemical.com In these systems, the oil is the continuous phase, and water droplets are dispersed throughout. The lipophilic tail of the sorbitan monopalmitate molecule orients itself within the oil phase, while the hydrophilic head interacts with the water droplets, creating a stable dispersion. foodemul.com

Sorbitan monopalmitate plays a role in the formulation of nanoemulsions, which are emulsions with droplet sizes typically in the range of 20 to 500 nanometers. nih.gov These systems are of interest for their transparency, stability, and enhanced bioavailability in various applications. nih.govaip.org The use of sorbitan monopalmitate, often in conjunction with other surfactants, can influence the final droplet size and stability of nanoemulsions. nih.govresearchgate.net For instance, in one study, a combination of sorbitan monooleate and polyoxyethylene sorbitan monopalmitate was used to create a palm oil-based nanoemulsion, achieving a droplet size of 320.2 nm. aip.orgresearchgate.net

In highly concentrated emulsions, also known as high internal phase emulsions (HIPEs), where the internal phase volume can exceed 74%, sorbitan monopalmitate contributes to stability by preventing droplet coalescence in the tightly packed system. core.ac.uk The formation of a robust interfacial film is critical in these systems to maintain their structure and prevent phase separation.

The concentration and type of emulsifier are critical factors that determine the droplet size and size distribution of an emulsion. nih.gov The use of sorbitan monopalmitate can influence these parameters. Generally, an optimal concentration of emulsifier is required to achieve the smallest and most uniform droplet size. Studies have shown that variations in surfactant concentration can lead to significant differences in the resulting droplet size of emulsions. whiterose.ac.uk For example, research on nanoemulsions has demonstrated that both the type of surfactant and processing conditions, such as agitation speed and pressure, affect the z-average diameter and uniformity of the droplets. nih.gov In some formulations, increasing the concentration of a lipophilic surfactant like a sorbitan ester can lead to a decrease in droplet size up to a certain point. researchgate.net

| Surfactant System | Emulsion Type | Resulting Droplet Size (nm) | Reference Finding |

|---|---|---|---|

| Sorbitan monopalmitate - Polysorbate 60 | Nanoemulsion | 231 - 631 | Emulsions in this category generally exhibited larger droplet sizes. nih.gov |

| Sorbitan monooleate and Polyoxyethylene sorbitan monopalmitate | O/W Nanoemulsion | 320.2 | Optimal conditions produced a nanoemulsion with this average droplet size. aip.orgresearchgate.net |

| Sorbitan monostearate - Polysorbate 80 | Nanoemulsion | 206 - 253 | This combination resulted in nano-range droplet sizes. nih.gov |

Emulsions are thermodynamically unstable systems and can break down through several mechanisms:

Creaming: The upward movement of dispersed droplets due to density differences between the two phases. This is a reversible process. nih.govresearchgate.net

Flocculation: The aggregation of droplets to form clusters without the rupture of the interfacial film. nih.gov

Coalescence: The merging of two or more droplets to form a single larger droplet, leading to a decrease in the total interfacial area. This is an irreversible process. nih.govkinampark.com

Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. kinampark.comnih.gov

Sorbitan monopalmitate helps to mitigate these instability mechanisms primarily by forming a strong, viscoelastic interfacial film around the dispersed droplets. core.ac.uk This film provides a steric barrier that prevents droplets from getting close enough to flocculate and coalesce. nih.gov By reducing interfacial tension, it also reduces the thermodynamic driving force for coalescence. mdpi.com Furthermore, a well-formed interfacial layer can hinder the molecular diffusion process responsible for Ostwald ripening. nih.gov While creaming is governed by gravity and droplet size, the prevention of flocculation and coalescence by sorbitan monopalmitate ensures that the droplet size does not increase, which would otherwise accelerate the creaming rate. nih.gov

Interplay with Co-surfactants in Emulsion Systems

The performance of sorbitan monopalmitate as an emulsifier is often enhanced by the addition of a co-surfactant. ervesa.com Co-surfactants are typically more hydrophilic molecules that can pack effectively at the oil-water interface alongside the primary emulsifier.

Influence of Co-surfactant Structure on Interfacial Properties

Generally, the combination of a lipophilic surfactant like sorbitan monopalmitate (with a low Hydrophile-Lipophile Balance, HLB) with a more hydrophilic surfactant (high HLB) is a common strategy to achieve stable oil-in-water (O/W) emulsions. For instance, sorbitan monopalmitate is frequently paired with its polyethoxylated derivative, polysorbate 40 (Tween 40), to form highly effective emulsifier systems. atamanchemicals.comatamanchemicals.com The synergistic interaction between the small, hydrophilic headgroup of sorbitan monopalmitate and the larger, bulkier headgroup of the polysorbate allows for more efficient packing at the interface, which reduces interfacial tension and enhances emulsion stability.

Research has shown that the chain length of the co-surfactant can affect the flexibility of the interfacial film. researchgate.net When used with sorbitan esters, co-surfactants can help create a more fluid and flexible interfacial film, which allows for the formation of smaller droplet sizes during homogenization. researchgate.net For example, studies on sorbitan monooleate (structurally similar to sorbitan monopalmitate but with an unsaturated fatty acid chain) in combination with a co-surfactant like ethanol (B145695) demonstrated a systematic decrease in droplet diameter as the co-surfactant concentration increased, up to a certain point. researchgate.net

The addition of an anionic co-surfactant, such as lysolecithin, to emulsions stabilized by non-ionic sucrose monopalmitate (a compound with similar applications) has been shown to markedly improve stability against droplet aggregation, particularly at low pH. acs.orgresearchgate.net This enhancement is attributed to the increase in electrostatic repulsion between droplets due to the negative charge imparted by the lysolecithin. acs.org While sorbitan monopalmitate itself is non-ionic, this principle highlights how charged co-surfactants can introduce electrostatic stabilization mechanisms to an otherwise sterically stabilized system.

The table below summarizes findings on the impact of different co-surfactants when used with sorbitan esters.

| Co-surfactant | Primary Surfactant | Observed Effect on Emulsion/Interfacial Properties | Reference |

| Polysorbate 20 | Sorbitan monopalmitate | Formed a two-layer emulsion due to air bubble disruption, yet achieved nanoscale droplet sizes (184-200 nm) with sufficient homogenization time. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Sorbitan sesquioleate | Sorbitan monopalmitate | Systems showed HLB values between 4.25 and 5.62, suitable for water-in-oil (w/o) emulsions. nih.gov A specific molar ratio (0.72:0.28) resulted in the highest surface pressure during compression. nih.gov | nih.gov |

| Octanol | Sorbitan monooleate | Reduced the cloud point and cold filter plugging point of biodiesel by preventing the agglomeration of saturated monoglycerides at low temperatures. researchgate.net | researchgate.net |

| Lysolecithin | Sucrose monopalmitate | Markedly improved emulsion stability at low pH by increasing electrostatic repulsion between droplets. acs.orgresearchgate.net | acs.orgresearchgate.net |

Influence of Processing Parameters on Emulsion Characteristics

Effects of Mixing Dynamics and Homogenization Methods

The primary goal of mixing and homogenization is to break down the dispersed phase into fine droplets and facilitate their stabilization by the emulsifier at the newly created oil-water interface. cmu.edu The efficiency of this process directly impacts the final droplet size and, consequently, the long-term stability of the emulsion.

High-energy methods are typically required to produce fine emulsions. For emulsions containing sorbitan monopalmitate and polysorbates, high-speed homogenization is employed. tandfonline.comnih.gov Research has shown that both the duration and the nature of the mixing process are critical. In one study, a surfactant pair of sorbitan monopalmitate and Polysorbate 20 yielded different results depending on the mixing dynamics:

Single Continuous Process: A continuous 15-minute homogenization of a hot solution resulted in nano-sized droplets ranging from 184 to 200 nm. tandfonline.comnih.gov This allowed sufficient mixing time at an elevated temperature to effectively reduce droplet size. nih.gov

Intermittent Process: Alternating between mixing and pausing led to significantly larger particle sizes, from 238 to 286 nm. tandfonline.com The pauses allowed the emulsion to cool, transitioning it from a liquid to a semi-solid state, which deformed the emulsion structure and resulted in larger droplets. tandfonline.comnih.gov

This demonstrates that for thermally sensitive systems containing sorbitan monopalmitate, which can form semi-solid structures upon cooling, continuous and rapid homogenization is crucial for achieving the smallest possible droplet size. tandfonline.comnih.gov The energy input from the homogenization device must be sufficient to overcome the interfacial tension and disrupt droplets effectively, while the surfactant must adsorb quickly to stabilize the newly formed surfaces and prevent recoalescence. cmu.edunih.gov

Temperature Effects on Emulsion Formation and Stability

Temperature is a critical parameter that affects multiple aspects of emulsion science, from surfactant properties at the molecular level to the macroscopic stability of the final product. For sorbitan monopalmitate, temperature influences its solubility, its behavior at the oil-water interface, and the physical state of the emulsion.

Studies on sorbitan ester monolayers, including sorbitan monopalmitate (Span 40), have shown that increasing temperature has a distinct effect on the interfacial film. Analysis over a temperature range of 22°C to 42°C revealed the following:

Monolayer Expansion: As the temperature was increased, the surfactant monolayers expanded. nih.govresearchgate.net

Reduced Compressional Modulus: The surface compressional modulus, a measure of the film's rigidity, was lowered at higher temperatures, indicating a more fluid interface. nih.govresearchgate.net

Lowered Collapse Pressure: The pressure at which the monolayer collapses was also lowered with increasing temperature. nih.govresearchgate.net

These findings suggest that at higher temperatures, the interfacial film formed by sorbitan monopalmitate is more expanded and less rigid. This can be advantageous during homogenization, as a more fluid interface can facilitate droplet breakup. researchgate.net However, elevated temperatures can also be detrimental to long-term stability. For instance, some emulsions are stable at lower temperatures (e.g., 30°C) but may experience instability through droplet agglomeration and coalescence at higher temperatures. researchgate.net Dehydration of the surfactant head groups at elevated temperatures can lead to reduced steric repulsion between droplets, promoting instability. acs.org

In systems containing sorbitan monopalmitate, a decrease in temperature during or after processing can cause the emulsion to transition from a liquid to a semi-solid state. tandfonline.comnih.gov This phase transition is attributed to the structural properties of the saturated fatty acids (palmitic acid) in the surfactant's hydrophobic chain. nih.gov While this can enhance the rigidity and texture in some products, it can also lead to larger droplet sizes if it occurs during the homogenization phase. tandfonline.comnih.gov

The following table summarizes the effects of temperature on emulsions containing sorbitan esters.

| Temperature Condition | Effect on Sorbitan Monopalmitate / Emulsion | Research Finding | Reference |

| Increased (22°C to 42°C) | Monolayers expand; surface compressional modulus and collapse pressure are lowered. | The interfacial film becomes more fluid and less rigid at higher temperatures. | nih.govresearchgate.net |

| High Temperature (Aeration) | Enables the formation of stable oleofoams. | Aeration must be performed in the one-phase region at high temperatures to incorporate air bubbles. acs.org | acs.org |

| Decreased (During Homogenization) | Causes the emulsion to transition from a liquid to a semi-solid state. | This transition can deform the emulsion structure, resulting in larger droplet sizes. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Elevated Storage Temperature | Can lead to emulsion destabilization. | Dehydration of hydrophilic head groups can reduce steric repulsion and lead to droplet growth. acs.org | acs.org |

Interactions of Sorbitan Monopalmitate with Diverse Chemical Components

Polymer-Surfactant Interactions

The interplay between sorbitan (B8754009) monopalmitate and various polymers, both natural and synthetic, is crucial for developing structured materials with tailored properties. These interactions are primarily governed by forces such as hydrogen bonding and hydrophobic interactions.

Association Mechanisms with Polysaccharides

Sorbitan monopalmitate interacts with polysaccharides like chitosan, starch, and sodium alginate, influencing the structure and stability of the resulting matrices.

Chitosan: Chitosan, a cationic polysaccharide, can interact with sorbitan monopalmitate. mdpi.com These interactions can be exploited to form stable delivery systems. Chitosan's film-forming abilities and biocompatibility make it a valuable component in such formulations. mdpi.com

Starch: Sorbitan monopalmitate can form complexes with starch molecules. Specifically, its fatty acid chain can insert into the helical structure of amylose, a component of starch. This interaction can retard the retrogradation (re-crystallization) of starch, thereby improving the texture and shelf-life of starch-based products. huanachemical.com

Interactions with Synthetic Polymers

Sorbitan monopalmitate also associates with synthetic polymers, contributing to the formation of stable and functional materials.

Polyvinyl Alcohol (PVA): PVA is a water-soluble synthetic polymer with good mechanical stability and biocompatibility. core.ac.ukgoogle.com In bigels, which are biphasic systems, PVA can form the hydrogel phase while sorbitan monopalmitate can act as an organogelator for the oil phase. researchgate.net The interaction between the hydroxyl groups of PVA and the carbonyl groups of other polymers can lead to the formation of hydrogen bonds. google.com

Polyvinyl Pyrrolidone (PVP): PVP is another water-soluble polymer known for its use in various formulations. google.comsciepub.com Similar to PVA, PVP can be used to form the aqueous phase of bigels. researchgate.net The interactions between PVP and PVA have been studied in the context of creating biodegradable copolymers and blends. sciepub.com

Impact on Polymer-Network Structures and Material Properties

The interaction between sorbitan monopalmitate and polymers has a significant impact on the resulting material's structure and properties.

In bigels composed of sunflower oil, sorbitan monopalmitate, and synthetic polymers like PVA and PVP, the mechanical properties are influenced by the polymer type. For instance, bigels based on the higher molecular weight polymer PVA exhibit a more compact structure and better mechanical properties compared to those based on PVP. researchgate.net The surfactant, sorbitan monopalmitate, self-assembles to create a three-dimensional network that immobilizes the oil phase. researchgate.net This network structure, often composed of acicular or fiber-like crystals, governs the viscoelastic nature of the gel. researchgate.net The addition of sorbitan monopalmitate as a crystallization modifier to fats like mango butter can promote the aggregation of lipid crystals and influence the crystallization rate and solid fat content, ultimately affecting the mechanical stability of the network structure. nih.gov

Lipid-Surfactant Interactions in Complex Formulations

Sorbitan monopalmitate plays a critical role as a surfactant in a variety of lipid-based formulations, where it contributes to the formation and stabilization of complex structures. Its amphiphilic nature, with a hydrophilic sorbitan head and a lipophilic palmitate tail, allows it to position itself at oil-water or lipid-water interfaces, reducing interfacial tension. nih.govatamanchemicals.com

Role in Lipid-Based Formulations

Sorbitan monopalmitate is a key component in several advanced drug delivery systems.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. nih.govui.ac.id Sorbitan monopalmitate, often in combination with other surfactants, is used as an emulsifier to stabilize the lipid nanoparticles and prevent their aggregation. researchgate.net The choice of surfactant significantly influences the physical characteristics and stability of the SLNs. researchgate.net

Niosomes: Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol. umt.edu.pk Sorbitan monopalmitate (Span 40) is a commonly used surfactant for niosome preparation due to its ability to form stable bilayer structures. nih.govasiapharmaceutics.info The inclusion of cholesterol alongside sorbitan monopalmitate is often crucial for imparting rigidity and stability to the niosomal membrane. asiapharmaceutics.infoingentaconnect.com

Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that contain a blend of solid and liquid lipids. nih.gov This structure offers advantages such as improved drug loading and physical stability. Sorbitan monopalmitate can be used as a surfactant in NLC formulations to decrease the surface tension between the lipid and aqueous phases, contributing to a stable formulation. nih.gov

Stabilization of Bilayer Membranes and Vesicular Structures

The stabilizing effect of sorbitan monopalmitate is fundamental to the integrity of bilayer membranes and vesicles.

In niosomes, sorbitan monopalmitate molecules self-assemble into a bilayer structure, similar to phospholipids (B1166683) in liposomes, creating a closed vesicle. umt.edu.pkscielo.org.co The stability of these vesicles is influenced by factors such as the surfactant type and the presence of cholesterol. umt.edu.pk Cholesterol, when incorporated into the sorbitan monopalmitate bilayer, can enhance membrane rigidity and reduce the permeability of the vesicle. asiapharmaceutics.info The gel transition temperature of the surfactant is also a critical factor; sorbitan monopalmitate (Span 40) has a gel transition temperature of 46-47°C, and vesicles made with higher molecular weight spans tend to be less permeable and more stable. nih.gov The incorporation of charge-inducing agents can further improve stability by creating electrostatic repulsion between vesicles, preventing aggregation and fusion. asiapharmaceutics.info In broader terms, the interaction between surfactants and lipids, like in the transformation of lipid vesicles into micelles, is governed by the molecular packing of the amphiphiles. nih.gov

Interactive Data Table: Key Interactions and Formulations

| Interacting Component | Formulation Type | Role of Sorbitan Monopalmitate | Key Findings |

| Polysaccharides | |||

| Starch | Starch-based products | Anti-staling agent | Forms complex with amylose, retarding retrogradation. huanachemical.com |

| Chitosan, Sodium Alginate | Gels, Delivery Systems | Structuring agent | Influences gel properties and network structure. mdpi.comcore.ac.uk |

| Synthetic Polymers | |||

| Polyvinyl Alcohol (PVA) | Bigels | Organogelator | Forms the oil phase; PVA-based bigels show better mechanical properties. researchgate.net |

| Polyvinyl Pyrrolidone (PVP) | Bigels | Organogelator | Forms the oil phase in biphasic systems. researchgate.net |

| Lipids | |||

| Solid Lipids | Solid Lipid Nanoparticles (SLNs) | Emulsifier, Stabilizer | Prevents particle aggregation and ensures stability. researchgate.net |

| Cholesterol | Niosomes | Vesicle formation | Forms stable bilayer membranes. nih.govasiapharmaceutics.info |

| Solid and Liquid Lipids | Nanostructured Lipid Carriers (NLCs) | Surfactant | Reduces interfacial tension, contributing to stability. nih.gov |

Interactions at Solid Surfaces and Particulate Systems

Sorbitan monopalmitate, a nonionic surfactant, exhibits significant interactions at solid surfaces and within particulate systems. Its amphiphilic nature, possessing both a hydrophilic sorbitan head group and a lipophilic palmitate tail, dictates its behavior at interfaces, influencing adsorption phenomena and the stability of emulsions.

Adsorption on Solid-Air Interfaces